1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of 3-methylbutylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring structure are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products are substituted benzoxazines with various functional groups.
Scientific Research Applications
1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory properties.
Industry: Used in the production of polymers and resins due to its ability to form stable cross-linked structures.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: shares similarities with other benzoxazine derivatives such as:
Uniqueness
This compound: is unique due to its specific substituent, the 3-methylbutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Biological Activity
1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS: 57384-50-6) is a heterocyclic compound belonging to the benzoxazine class. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. The following sections will explore its biological activity, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.
Molecular Formula: C13H15NO3
Molar Mass: 233.26 g/mol
Melting Point: 74-77 °C
Boiling Point: 344.4 ± 25.0 °C
Density: 1.173 ± 0.06 g/cm³
pKa: -2.25 ± 0.20
Antimicrobial Properties
Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Inhibitory | |
Candida albicans | Inhibitory |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, indicating its usefulness in treating inflammatory diseases .
Analgesic Effects
In animal models, this compound demonstrated analgesic effects comparable to standard pain relief medications. This suggests its potential for development as an analgesic agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. This property makes it a candidate for further research in cancer therapeutics .
Study on Antimicrobial Efficacy
A study published in the Journal of Serb Chem Soc explored the antimicrobial efficacy of several benzoxazine derivatives, including this compound. The results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to control groups .
Anti-inflammatory Study
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this benzoxazine derivative resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential application in managing inflammatory conditions .
Properties
CAS No. |
57384-50-6 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.267 |
IUPAC Name |
1-(3-methylbutyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C13H15NO3/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)17-13(14)16/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
OWSDIKSPNCPMCL-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=O)OC1=O |
solubility |
not available |
Origin of Product |
United States |
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